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Maltose 1-epimerase

Cat. No.: B1169698
CAS No.: 166799-98-0
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Description

Maltose 1-epimerase (MER) is a novel enzymatic catalyst that interconverts the alpha and beta anomers of the disaccharide maltose . This enzyme was first identified and purified to homogeneity from Lactobacillus brevis IFO 3345. It has a molecular weight of approximately 43,000 to 45,000 Da and exhibits optimal activity at a physiological pH of 6.5-7.0 . While it acts on several disaccharides, its primary catalytic activity is the conversion of β-maltose, with a significantly higher efficiency compared to its action on other sugars like α-lactose or β-cellobiose . Epimerases like MER facilitate molecular recognition in biology by altering the stereochemistry of hydroxyl groups on carbohydrates . In research settings, this compound serves as a critical tool for studying carbohydrate metabolism, particularly in the analysis of starch breakdown pathways where β-maltose has been identified as the metabolically active anomer exported from chloroplasts . It is used as a specific substrate for the identification and characterization of this enzyme and related metabolic processes . This product is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

166799-98-0

Molecular Formula

C11H9NO4S

Synonyms

Maltose 1-epimerase

Origin of Product

United States

Enzymatic Classification and Phylogenetic Relationships of Maltose 1 Epimerase

Hierarchical Classification within Isomerases (EC 5.1.3.21)

Maltose (B56501) 1-epimerase is systematically classified under the Enzyme Commission (EC) number EC 5.1.3.21 . qmul.ac.uknih.gov This classification places it within the broad class of Isomerases (EC 5) , which are enzymes that catalyze changes within one molecule. wikipedia.org The hierarchy of its classification is as follows:

EC 5: Isomerases

EC 5.1: Racemases and Epimerases, which catalyze the inversion of stereochemistry. wikipedia.org

EC 5.1.3: Acting on Carbohydrates and Derivatives

EC 5.1.3.21: Maltose 1-epimerase qmul.ac.ukgenome.jp

The enzyme's systematic name is this compound, and it facilitates the reaction: α-maltose <=> β-maltose. qmul.ac.ukwikipedia.org It is noted to be more effective on maltose compared to other disaccharides like lactose (B1674315) and cellobiose (B7769950). expasy.orgnih.gov

Membership in the Racemase and Epimerase Superfamily

As indicated by its EC classification, this compound belongs to the family of isomerases, and more specifically, the racemase and epimerase superfamily. wikipedia.orgwikipedia.org Enzymes in this superfamily catalyze the stereochemical inversion at an asymmetric carbon atom in a substrate. wikipedia.org

Epimerases catalyze this inversion in a substrate with multiple centers of asymmetry, thereby interconverting epimers. wikipedia.org

Racemases act on substrates with only one asymmetric carbon. wikipedia.org

This compound's role in converting the anomeric form of maltose places it squarely within this functional superfamily. These enzymes are crucial in various metabolic pathways, particularly in carbohydrate metabolism. nih.govresearchgate.net

Evolutionary Linkages to Aldose 1-Epimerases (Mutarotases) and Galactose Mutarotases

This compound shares significant evolutionary and functional relationships with aldose 1-epimerases (also known as mutarotases, EC 5.1.3.3) and galactose mutarotases. researchgate.netwikigenes.org Aldose 1-epimerase is a key enzyme in carbohydrate metabolism that interconverts α- and β-anomers of various hexose (B10828440) sugars, including D-glucose and D-galactose. wikigenes.orgnih.gov The functional similarities between these enzymes, all acting on the anomeric carbon of sugars, support the placement of this compound within this homologous group. researchgate.net In fact, many databases group these enzymes into the same "aldose epimerase family". uniprot.orguniprot.org

Structural and sequence analyses reveal a high degree of conservation in the active site residues among this compound and its homologs. Structural superimposition of a modeled this compound with known structures of galactose mutarotase (B13386317) and galactose 1-epimerase shows that several active site residues are well-conserved. researchgate.net Sequence alignments further confirm that these residues are strictly conserved across this compound and its homologous enzymes. researchgate.net In the broader aldose 1-epimerase family, a conserved histidine residue has been identified as a key component of the catalytic mechanism. ebi.ac.ukebi.ac.uk

This compound is structurally related to other mutarotases through a shared domain architecture. Protein family and domain databases classify this compound within the Galactose mutarotase-like domain superfamily . uniprot.orgebi.ac.uk This classification is based on sequence and structural similarities, indicating a common evolutionary origin for these enzymes. The UniProt entry for this compound from Limosilactobacillus mucosae, for example, explicitly lists the "galactose_mutarotase_like" domain. uniprot.org This structural relationship underscores the close functional linkage between these sugar-modifying enzymes.

Comparative Genomics and Proteomics for this compound Homologs

Comparative genomic and proteomic studies have been instrumental in identifying and correctly annotating this compound homologs. In one study, approximately 2,400 protein sequences were identified as being homologous to a newly characterized this compound. researchgate.net By clustering these sequences based on similarity, researchers could visualize the relationships within this large protein family. researchgate.net Such network-based visualizations help to differentiate distinct functional groups, separating true maltose epimerases from related but distinct enzymes like galactose mutarotase and aldose epimerase. researchgate.net

The accurate identification of this compound activity has directly led to significant re-annotation efforts for numerous proteins in public databases. The aforementioned genomic analysis revealed that a specific cluster of 134 sequences grouped tightly with the newly identified this compound. researchgate.net Before this discovery, these proteins were incorrectly or incompletely annotated. The study proposed that these 135 proteins (the original plus the 134 homologs) should be re-annotated as maltose epimerase. researchgate.net

The breakdown of the previous annotations for this cluster highlights the impact of this research:

88 proteins were annotated as aldose epimerase. researchgate.net

10 proteins were annotated as galactose mutarotase. researchgate.net

36 proteins were previously unannotated. researchgate.net

This corrective annotation demonstrates the power of combining experimental characterization with comparative genomics to refine our understanding of protein function across vast sequence databases.

Divergence and Convergence in Epimerase Function Evolution

The evolution of enzyme function is a complex process often characterized by two key phenomena: divergence and convergence. In the context of epimerases, these processes have led to a diverse array of enzymes with specialized functions, all centered around the modification of stereochemistry in carbohydrates.

Divergent evolution is evident within the aldose epimerase superfamily, where this compound resides. This process describes how enzymes with a common ancestor gradually evolve different specificities and functions. nih.gov While members of this superfamily, such as aldose 1-epimerase and this compound, share a conserved structural fold and catalytic mechanism, they have diverged to act on different primary substrates. uregina.ca Aldose 1-epimerase exhibits broad substrate specificity, acting on various monosaccharides, whereas this compound has evolved a more specialized role, primarily targeting the disaccharide maltose. qmul.ac.uknih.gov This specialization likely arose through mutations that altered the substrate-binding site, allowing for the accommodation of the larger maltose molecule while retaining the core catalytic machinery for epimerization at the anomeric carbon. The conservation of active site residues among these enzymes, despite differences in substrate preference, is a hallmark of divergent evolution from a common ancestral epimerase. researchgate.net

The study of this compound and its relatives within the aldose epimerase family provides a clear example of how divergent evolution has led to the fine-tuning of enzyme function to meet specific metabolic needs. The broader context of epimerase evolution, with its examples of convergent strategies, underscores the versatility and power of natural selection in shaping the catalytic landscape of the cell.

Molecular Structure and Conformational Dynamics of Maltose 1 Epimerase

Primary Structure and Sequence Analysis

Maltose (B56501) 1-epimerase is classified within the family of isomerases, specifically as a racemase and epimerase acting on carbohydrates and their derivatives wikipedia.orggenome.jp. Sequence analysis has revealed its membership in the aldose 1-epimerase family uniprot.orguniprot.orglakeforest.eduuniprot.org. For instance, the maltose epimerase from Lactiplantibacillus fabifermentans DSM 21115 consists of 345 amino acids, while a variant identified in a bioreactor metagenome has 339 amino acids uniprot.orguniprot.org.

Further sequence similarity searches indicate that maltose 1-epimerase also shares characteristics with the glucose-6-phosphate 1-epimerase family nih.gov. Conservation of amino acid sequences, particularly within the active site regions, is a notable feature across these homologous enzymes, such as galactose mutarotase (B13386317) researchgate.netresearchgate.net. This conservation underscores the evolutionary relationships and shared catalytic mechanisms among enzymes within this family.

Predicted and Experimentally Determined Secondary and Tertiary Structures

The understanding of this compound's three-dimensional structure is largely derived from computational predictions and comparisons with closely related enzymes.

The oligomeric state of epimerases, including those related to this compound, varies but often involves dimerization or higher-order associations which are crucial for their activity core.ac.uk. For example, several short-chain dehydrogenase/reductase (SDR)-type epimerases, to which some carbohydrate epimerases belong, are known to function as homodimers frontiersin.orgnih.gov. While human aldose 1-epimerase (mutarotase) is reported to be monomeric, the Lactococcus lactis mutarotase, a closely related enzyme within the aldose 1-epimerase family, has been shown to be a dimer researchgate.net. Although specific experimental data on the oligomeric state of this compound itself are limited in the provided search results, its classification within the aldose 1-epimerase and SDR superfamilies suggests that a dimeric or similar oligomeric organization is a likely functional state.

Active Site Architecture and Catalytic Residues

The catalytic prowess of this compound resides in its active site, defined by specific amino acid residues that facilitate the stereochemical inversion of maltose.

Homology modeling and comparative structural analyses with related enzymes have facilitated the identification of key amino acid residues likely involved in the catalysis of this compound researchgate.netresearchgate.netfrontiersin.org. These enzymes often feature conserved active site residues, including glutamate (B1630785) (Glu), histidine (His), tyrosine (Tyr), aspartate (Asp), and arginine (Arg) researchgate.nettandfonline.comfrontiersin.orgnih.govresearchgate.netfrontiersin.org. These residues are strategically positioned within the active site to interact with the substrate, specifically engaging with the hydroxyl groups at the anomeric carbon of maltose to facilitate the epimerization reaction evitachem.com. For example, in related glycoside hydrolase family 65 (GH65) enzymes, a conserved Glu residue typically functions as a general acid catalyst tandfonline.com. Similarly, in dermatan sulfate (B86663) epimerase 1, His-205, Tyr-261, and His-450 have been identified as putative catalytic residues essential for epimerase activity nih.gov.

Many epimerases, particularly those belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, are NAD-dependent frontiersin.orgnih.govresearchgate.netprospecbio.com. These enzymes typically bind NAD as a tightly associated cofactor, which plays a critical role in the catalytic mechanism by mediating hydride transfer to and from the substrate frontiersin.orgnih.govresearchgate.net. For instance, in GDP-mannose 3,5-epimerase, an SDR-type enzyme, the reaction commences with a C4-oxidation of GDP-mannose assisted by NAD and a conserved tyrosine residue acting as a catalytic acid frontiersin.org. Similarly, studies on galactose mutarotase, an aldose 1-epimerase, indicate that NAD is an important ligand for its catalysis lakeforest.edu. While direct experimental confirmation for NAD dependency of every identified this compound has not been extensively detailed, its classification within the aldose 1-epimerase family and its functional similarities to SDR-type epimerases strongly suggest that NAD or a related nicotinamide (B372718) cofactor is integral to its catalytic mechanism. These cofactors are crucial for facilitating the transient keto-intermediate formation required for the epimerization process researchgate.netprospecbio.com.

Key Characteristics of this compound (EC 5.1.3.21)

CharacteristicDescriptionSource
EC Number 5.1.3.21 wikipedia.orggenome.jp
Systematic Name This compound wikipedia.orggenome.jp
Catalyzed Reaction alpha-maltose (B7797877) beta-maltose wikipedia.orggenome.jp
Enzyme Family Isomerases; Racemases and epimerases; Acting on carbohydrates and derivatives; Aldose 1-epimerase family wikipedia.orggenome.jpuniprot.orguniprot.orguniprot.org
Source Organism (example) Lactobacillus brevis IFO 3345 wikipedia.orggenome.jpebi.ac.uk
Molecular Weight (Approx.) 43,000 - 45,000 Da (L. brevis enzyme) ebi.ac.uk
Optimum pH (Approx.) 6.5 - 7.0 (L. brevis enzyme) ebi.ac.uk
Cofactor (Inferred) NAD (Based on homology to SDR-type and other aldose 1-epimerases) lakeforest.edufrontiersin.orgnih.govresearchgate.net

Conformational Changes During Catalysis and Substrate Binding

Substrate binding is a pivotal event that frequently induces significant conformational changes in enzymes. These changes are not merely incidental but are integral to the catalytic process, promoting optimal substrate-enzyme interactions and facilitating the chemical transformation acs.orgpurdue.edu. The concept of "induced fit" describes how the enzyme's active site adapts its shape to the substrate upon binding, leading to a more catalytically active conformation purdue.edu.

For epimerases acting on carbohydrates, the mechanism typically involves the opening of the sugar ring, rotation around specific bonds, and subsequent ring closure to change the anomeric configuration ebi.ac.uk. This process necessitates precise positioning of the substrate within the active site, which is often achieved through substrate-induced conformational rearrangements ub.edu.

Key Aspects of Conformational Changes:

Catalytic Residues and Their Roles: The active site of aldose 1-epimerases (to which this compound is homologous) typically contains crucial residues, notably a conserved histidine (His176 in some numbering schemes) and a glutamate (Glu307). These residues act as proton donors and acceptors, respectively, interacting with the C1 hydroxyl and ring oxygen of the sugar substrate during the epimerization process expasy.orgebi.ac.ukuniprot.org. The precise positioning and dynamic flexibility of these catalytic residues are critical for facilitating the transient ring opening and re-closure steps. Structural comparisons have demonstrated that active site residues are highly conserved across Maltose epimerase and its homologous enzymes researchgate.netresearchgate.net.

Table 1: Conserved Active Site Residues in Aldose 1-Epimerase (Homologous to this compound)

Residue (Example: Human Aldose 1-Epimerase)Proposed Role in Catalysis
His176Proton donor for the ring oxygen ebi.ac.ukuniprot.org
Glu307Proton acceptor for the C1 hydroxyl group ebi.ac.ukuniprot.org

Note: Residue numbering may vary between different species and specific enzyme variants. This table is based on commonly cited examples in aldose 1-epimerase.

The study of conformational changes in this compound, often inferred through structural homology and computational modeling, provides vital insights into how this enzyme precisely controls the stereochemistry of maltose, underpinning its role in carbohydrate metabolism.

Catalytic Mechanism of Maltose 1 Epimerase

The Anomeric Interconversion Reaction: α-Maltose ⇌ β-Maltose

Maltose (B56501), a disaccharide composed of two glucose units linked by an α(1→4) glycosidic bond, exists in two anomeric forms: α-maltose and β-maltose. These forms differ in the configuration of the hydroxyl group at the C1 (anomeric) carbon of the reducing glucose unit. Maltose 1-epimerase catalyzes the interconversion between these two anomers, enabling the system to reach an equilibrium mixture of α- and β-maltose. ebi.ac.uknih.govgenome.jpexpasy.orgqmul.ac.ukwikipedia.org This enzymatic activity was notably observed and purified from Lactobacillus brevis IFO 3345. ebi.ac.uknih.gov The enzyme demonstrates higher efficacy in converting β-maltose compared to other disaccharides like α-lactose or β-cellobiose. nih.govgenome.jpexpasy.orgqmul.ac.uk

Mechanistic Proposals: Deprotonation/Reprotonation (1,1-Proton Transfer)

The prevailing mechanistic proposal for this compound involves a deprotonation/reprotonation mechanism, also known as a 1,1-proton transfer. thieme-connect.denih.gov This process typically occurs at a chiral center adjacent to a carbonyl functionality, such as an aldehyde or ketone, which activates the proton at that center by lowering its pKa. thieme-connect.de In this mechanism, a proton is abstracted from the anomeric carbon (C1) of the sugar, leading to the formation of a transient intermediate. Subsequently, a proton is re-donated to the same carbon atom but from the opposite face, resulting in the inversion of configuration at the anomeric center and thus the epimerization. thieme-connect.de

Role of General Acid-Base Catalysis

General acid-base catalysis is fundamental to the deprotonation/reprotonation mechanism employed by this compound and similar carbohydrate epimerases. In this catalytic strategy, specific amino acid residues within the enzyme's active site function as general acid and general base catalysts. A general base residue abstracts a proton from the substrate's anomeric hydroxyl group, while a general acid residue donates a proton to the ring oxygen, facilitating ring opening. ebi.ac.uk This concerted action sets the stage for the change in anomeric configuration. Upon ring re-closure, the roles are reversed, with the general base now acting as an acid and the general acid as a base, ensuring the efficient reprotonation and stereo-inversion. For instance, in aldose 1-epimerase, glutamate (B1630785) and histidine residues have been identified as key catalytic acid/base residues. ebi.ac.ukresearchgate.net

Proposed Transient Intermediates (e.g., Keto-Intermediate)

The deprotonation/reprotonation mechanism typically proceeds through a transient intermediate that allows for the change in stereochemistry. For this compound, this intermediate is proposed to be an open-chain aldehyde form or a resonance-stabilized planar carbanionic intermediate, which can be likened to an enol or keto-intermediate. thieme-connect.decazypedia.orgub.edu The formation of such an intermediate destabilizes the original anomeric configuration, enabling the subsequent reprotonation from either face and leading to the interconversion of the α and β anomers. The enzyme active site plays a crucial role in stabilizing this transient species, ensuring the efficiency and specificity of the epimerization. researchgate.net

Hydride Transfer Mechanisms in Sugar Nucleotide Epimerases and Potential Relevance

While this compound operates via a proton transfer mechanism, a different class of sugar epimerases, particularly sugar nucleotide epimerases, utilize a hydride transfer mechanism. nih.govresearchgate.netacs.org These enzymes, such as UDP-glucose 4-epimerase and CDP-glucose 2-epimerase, often employ tightly bound NAD(P) coenzymes. nih.govresearchgate.netasm.orgnih.gov The mechanism involves a transient oxidation-reduction where a hydride (H⁻) is abstracted from a specific carbon center of the sugar nucleotide by the NAD(P) cofactor, forming a keto intermediate and reduced cofactor (NAD(P)H). nih.govasm.orgnih.gov Following a rotation of the sugar in the active site, the hydride is then re-donated to the same carbon from the opposite face, inverting the stereochemistry. nih.govresearchgate.netacs.org This mechanism is distinct from that of this compound, as maltose is a free, non-activated disaccharide, and its epimerization does not involve redox cofactors or a transient keto-sugar intermediate formed by an oxidation step. cazypedia.orgasm.org

Kinetic Isotope Effect Studies for Mechanistic Elucidation

Kinetic Isotope Effect (KIE) studies are powerful tools for elucidating enzyme reaction mechanisms, particularly for reactions involving proton or hydride transfer. nih.govresearchgate.netresearchgate.net By substituting hydrogen atoms with their heavier isotopes (deuterium or tritium), changes in reaction rates can provide insights into the nature of the bond-breaking and bond-forming steps in the rate-determining transition state. While specific KIE data for this compound are not detailed in the provided search results, KIE studies have been successfully applied to other epimerases to confirm deprotonation/reprotonation mechanisms. For example, KIE studies on sugar nucleotide C2 epimerases have revealed details about the rate-limiting steps involving hydrogen abstraction. nih.govresearchgate.net Such studies would be instrumental in providing direct evidence for the proposed 1,1-proton transfer mechanism in this compound, by demonstrating a primary kinetic isotope effect on the rate of epimerization due to the cleavage of the C-H bond at the anomeric center. researchgate.net

Comparison with Mechanisms of Other Carbohydrate Epimerases

Carbohydrate epimerases exhibit diverse mechanisms, often categorized into families based on structural and mechanistic conservation. cazypedia.org

Aldose 1-epimerase (Mutarotase, EC 5.1.3.3) : This enzyme, also known as galactose mutarotase (B13386317), catalyzes the interconversion of α- and β-anomers of various aldoses, including glucose and galactose, and also acts on maltose and lactose (B1674315). ebi.ac.ukqmul.ac.uk The mechanism of aldose 1-epimerase is highly analogous to that proposed for this compound, involving a general acid-base catalyzed ring opening, followed by proton transfer at the anomeric carbon (C1), and subsequent ring closure. ebi.ac.ukresearchgate.net Key catalytic residues, such as glutamate and histidine, facilitate the simultaneous protonation of the ring oxygen and deprotonation of the C1 hydroxyl group. ebi.ac.uk

Cellobiose (B7769950) 2-epimerase (EC 5.1.3.11) : This enzyme catalyzes the reversible epimerization of β-1,4-linked oligosaccharides, such as cellobiose and lactose, converting a D-glucose residue into a D-mannose residue at the reducing end. researchgate.netnih.gov Unlike this compound which acts at the anomeric C1, cellobiose 2-epimerase acts on a non-anomeric hydroxyl group, specifically at the C2 position. nih.gov Despite this difference in the epimerized carbon, its mechanism also proceeds through a deprotonation/reprotonation pathway, likely involving ring opening and carbon-carbon bond rotation around the C1-C2 bond. researchgate.netnih.gov Two essential histidine residues have been identified as putative general acid/base catalysts in cellobiose 2-epimerase, whose roles may reverse depending on the direction of the reaction. researchgate.netnih.gov

The following table summarizes the key characteristics of these epimerases:

Enzyme NameEC NumberSubstrate TypeEpimerized CarbonPrimary MechanismCofactor Requirement
This compound5.1.3.21Unactivated SugarsC1 (anomeric)Deprotonation/ReprotonationNo
Aldose 1-epimerase5.1.3.3Unactivated SugarsC1 (anomeric)Deprotonation/ReprotonationNo
Cellobiose 2-epimerase5.1.3.11Unactivated SugarsC2 (non-anomeric)Deprotonation/ReprotonationNo
Sugar Nucleotide Epimerasee.g., 5.1.3.2Sugar NucleotidesC2, C3, C4, C5Hydride TransferNAD(P)

Substrate Specificity and Anomeric Preferences of Maltose 1 Epimerase

Specificity for Maltose (B56501) Anomers

Maltose 1-epimerase exhibits specific activity towards the alpha and beta anomers of maltose. It catalyzes the interconversion between these two forms until an equilibrium is reached nih.govresearchgate.net. For instance, a novel this compound identified in Lactobacillus brevis IFO 3345 effectively converted beta-maltose, with relatively lower activity observed towards other disaccharides and monosaccharides nih.gov. Commercial maltose is often found as an approximately 1:1 mixture of alpha- and beta-maltose, and the enzyme can act on both forms to achieve equilibrium researchgate.net. The strict specificity of maltose phosphorylase for alpha-maltose (B7797877), combined with the action of this compound, enables the accurate determination of both anomers in a sample nih.gov.

Activity Towards Other Disaccharides and Monosaccharides

While highly specific for maltose, some studies have explored the activity of this compound, or related aldose 1-epimerases, towards other saccharides. The Lactobacillus brevis this compound, for example, catalyzed the conversion of beta-maltose more effectively than disaccharides such as alpha-lactose (B80435) and beta-cellobiose nih.gov. Its relative velocities for beta- and alpha-D-glucose were approximately one-fourth of that for beta-maltose nih.gov.

It is important to differentiate this compound from other aldose 1-epimerases (mutarotases, EC 5.1.3.3), which generally have broader substrate specificities. These enzymes are responsible for the anomeric interconversion of various aldoses, including D-glucose and D-galactose mpg.deresearchgate.net. Some aldose 1-epimerases have been reported to act on L-arabinose, D-xylose, D-galactose, maltose, and lactose (B1674315), in addition to D-glucose mpg.deyeastgenome.org. However, this compound is characterized by its primary and more effective catalytic activity on maltose anomers evitachem.comsigmaaldrich.comnih.gov.

Kinetic Analysis of Substrate Turnover and Equilibrium

Kinetic studies provide crucial insights into the efficiency and specificity of this compound. These analyses typically involve determining kinetic parameters such as Michaelis constant (K_m) and catalytic rate constant (k_cat), as well as the equilibrium anomer ratios established by the enzyme.

Determination of K_m and k_cat Values

The Michaelis constant (K_m) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), indicating the enzyme's affinity for its substrate. The catalytic rate constant (k_cat), also known as the turnover number, represents the maximum number of substrate molecules converted to product per enzyme active site per unit time. For a human aldose 1-epimerase (GALM), which can act on maltose, K_m and k_cat values have been reported. For galactose, K_m was 37 mM and k_cat was 12,000 s⁻¹, with a four-fold preference for galactose over glucose based on the specificity constant (k_cat/K_m) researchgate.net. Specific K_m and k_cat values directly determined for this compound with maltose as the sole substrate are available in research literature.

Equilibrium Anomer Ratios

This compound catalyzes the interconversion of alpha-maltose and beta-maltose until a state of equilibrium is achieved nih.govresearchgate.net. This equilibrium typically results in an approximate 1:1 ratio of alpha- to beta-maltose when starting with commercially available maltose researchgate.net. The enzyme facilitates the attainment of this thermodynamic equilibrium, which would otherwise occur much more slowly through uncatalyzed mutarotation nih.govresearchgate.net. The ability of this compound to rapidly establish this equilibrium ratio is important for various biological processes where one anomer might be preferentially utilized or transported nih.govresearchgate.net.

Physiological Roles and Metabolic Integration of Maltose 1 Epimerase

Role in Microbial Carbohydrate Metabolism

Maltose (B56501) 1-epimerase, also known as maltose epimerase, is essential for the effective metabolism of maltose in various microorganisms. This enzyme facilitates the necessary anomeric changes of maltose, preparing it for subsequent enzymatic reactions within the cell.

In bacterial species, Maltose 1-epimerase contributes significantly to the assimilation and breakdown of maltose. For instance, in Lactobacillus sanfranciscensis, genes related to an aldose 1-epimerase (EC 5.1.3.3, a broader class to which this compound belongs) are genetically associated with the mal cluster, which is involved in maltose uptake via a maltose-H+ symport system fishersci.fi. This suggests that the epimerase ensures the correct anomeric form is available for downstream metabolic processes.

In Enterococcus faecalis, maltose is predominantly transported into the cell by a phosphoenolpyruvate (B93156) (PEP):carbohydrate phosphotransferase system (PTS) transporter, resulting in intracellular maltose-6-phosphate. This maltose-6-phosphate is then processed by a maltose phosphate (B84403) phosphorylase (MalP) and further metabolized with the involvement of a mutarotase (B13386317) (aldose 1-epimerase, MalM), highlighting the requirement for anomeric specificity in this pathway mpg.deuni.lu.

Similarly, in Neisseria meningitidis, maltose is taken up by a permease called MalY and subsequently phosphorolyzed by maltose phosphorylase (MalP) into α-D-glucose and α-D-glucose 1-phosphate. These products are then converted into D-glucose 6-phosphate, a process that involves aldose 1-epimerase (GalM) and glucokinase (Glk) or phosphoglucomutase (PgcM), illustrating the enzyme's role in channeling diverse sugar products into central metabolism nih.gov.

The genes encoding this compound or related aldose 1-epimerases are often found within genetic clusters, indicating their coordinated regulation with other enzymes involved in carbohydrate metabolism. In Enterococcus faecalis, the malP gene, which codes for a maltose phosphorylase homologue, forms part of an operon (the malPBMR operon). This operon also includes genes for a phosphoglucomutase (malB), a mutarotase (aldose 1-epimerase, malM), and a transcriptional regulator (malR). This genetic arrangement underscores the integral role of this compound in the complete maltose utilization pathway mpg.deuni.lu.

In Neisseria meningitidis, a presumed operon exists that encodes several enzymes crucial for maltose utilization, including GalM, an aldose 1-epimerase nih.gov. Furthermore, in yeasts such as Candida intermedia and Saccharomyces cerevisiae, a mutarotase domain (analogous to an aldose 1-epimerase) within the Gal10p protein is part of the conserved GAL cluster (GAL1, GAL7, and GAL10), which is responsible for galactose catabolism via the Leloir pathway wikipedia.org. These associations highlight the evolutionary conservation and functional importance of epimerase activity in sugar metabolism across different microbial taxa.

Interplay with Other Enzymes in Sugar Processing Pathways (e.g., Maltose Phosphorylase)

This cooperative enzymatic action is leveraged in practical applications, such as the enzymatic determination of maltose. Assays for maltose quantification utilize a cascade of enzymes, including this compound, maltose phosphorylase, β-phosphoglucomutase (EC 5.4.2.6), and glucose-6-phosphate dehydrogenase (EC 1.1.1.49). In this system, this compound rapidly interconverts the anomers of maltose, ensuring quantitative determination, which is crucial for accurate analytical measurements.

The enzymatic reactions involving this compound and maltose phosphorylase can be summarized as follows:

Enzymatic Reactions in Maltose Metabolism

EnzymeSubstrate(s)Product(s)EC Number
This compoundα-Maltoseβ-Maltose5.1.3.21
Maltose phosphorylaseMaltose + PhosphateD-Glucose + β-D-Glucose 1-phosphate2.4.1.8
β-Phosphoglucomutaseβ-D-Glucose 1-phosphateD-Glucose 6-phosphate5.4.2.6
Glucose-6-phosphate dehydrogenaseD-Glucose 6-phosphate + NADP+6-Phosphoglucono-δ-lactone + NADPH + H+1.1.1.49

Impact on Cellular Energy Homeostasis and Glycogen (B147801) Metabolism

Aldose 1-epimerases, including those active on maltose, are pivotal in carbohydrate metabolism, influencing cellular energy homeostasis and indirectly affecting glycogen metabolism. These enzymes contribute to energy generation by enabling the interconversion of hexose (B10828440) sugars between their α and β anomeric forms. This equilibrium is crucial because many metabolic enzymes exhibit specificity for a particular anomer, and efficient interconversion ensures a steady supply of substrate for catabolic pathways that yield energy.

For instance, in the filamentous fungus Clonostachys chloroleuca, the glucose-6-phosphate 1-epimerase (CrGlu6), a type of aldose 1-epimerase, plays a role in hyphal development and conidiation. A deficiency in CrGlu6 has been observed to induce glycogen production, linking the enzyme's activity to energy metabolism and storage. Glycogen synthesis is tightly regulated by substrate availability and cellular energy levels, with glucose 6-phosphate allosterically activating glycogen synthase. The interconversion of hexose anomers by epimerases thus facilitates the efficient channeling of sugars into glycolysis for energy production or into glycogenesis for storage, maintaining cellular energy balance.

Functional Significance in Fungal Growth and Development

Aldose 1-epimerases are identified as key enzymes generating energy for fungal growth and development. In filamentous fungi, these interconversions are highly significant for providing energy for growth and development. Various aldose 1-epimerases have been characterized in fungi, performing diverse functions that support the organism's life cycle.

For example, in Hypocrea jecorina (anamorph Trichoderma reesei), aldose 1-epimerase activity has been shown to influence lactose (B1674315) assimilation and, consequently, cellulase (B1617823) formation. While H. jecorina can grow on various carbon sources, its assimilation of lactose and its β-D-galactose moiety is slow, primarily relying on a reductive pathway rather than the Leloir pathway, which requires α-D-galactose. The presence of mutarotase (aldose 1-epimerase) activity can limit lactose assimilation, thereby affecting the induction of cellulase production. This highlights how anomeric specificity, managed by enzymes like aldose 1-epimerase, can significantly impact a fungus's ability to utilize complex carbohydrates and regulate its metabolic responses.

Broader Context in Hexose Metabolism and Leloir Pathway (via Aldose 1-Epimerase)

This compound belongs to the broader class of aldose 1-epimerases (EC 5.1.3.3), also known as mutarotases. These enzymes are crucial for carbohydrate metabolism, catalyzing the interconversion of the α and β anomers of various hexose sugars, including glucose and galactose. This interconversion is essential because many enzymes in metabolic pathways are specific for a particular anomeric form.

A prime example of their functional significance is their role in the Leloir pathway, the primary pathway for galactose metabolism. In this pathway, β-D-galactose is metabolized to glucose 1-phosphate. The initial enzyme in this pathway, galactokinase (EC 2.7.1.6), is highly specific for the α-D-galactose anomer. Although β-D-galactose can spontaneously interconvert to α-D-galactose in aqueous solution, this rate is often insufficient to meet the metabolic demands of the cell. Aldose 1-epimerase (GalM) catalyzes this interconversion with high efficiency, ensuring a sufficient supply of α-D-galactose for galactokinase and the subsequent steps of the Leloir pathway wikipedia.org. This ensures that galactose is efficiently processed and integrated into central carbohydrate metabolism, ultimately contributing to glucose 6-phosphate for glycolysis or glycogen synthesis. While aldose 1-epimerase has a broad specificity, also acting on L-arabinose, D-xylose, maltose, and lactose, its restricted genomic context often suggests its primary action on D-galactose in the context of the Leloir pathway.

Biotechnological Applications and Engineering of Maltose 1 Epimerase

Utilization as a Biocatalyst in Enzymatic Synthesis

Maltose (B56501) 1-epimerase is instrumental as a biocatalyst, particularly in enzymatic synthesis pathways where the anomeric form of maltose is critical. By facilitating the rapid interconversion of alpha and beta anomers, the enzyme ensures the availability of the required anomeric substrate for subsequent enzymatic reactions nih.govnih.gov.

The ability of Maltose 1-epimerase to interconvert the α- and β-anomers of maltose is foundational for enzymatic techniques designed to distinguish between these forms and to ensure the presence of a specific anomer for downstream processes nih.govresearchgate.net. For instance, certain metabolic enzymes, such as maltose phosphorylase, exhibit strict specificity for the α-anomer of maltose nih.gov. In such enzymatic systems, if the β-anomer is predominantly present or produced, this compound can rapidly convert it to the α-form, thereby enabling the reaction to proceed efficiently nih.gov. This controlled anomerization is particularly significant in understanding and manipulating carbohydrate metabolism, as illustrated by studies indicating that β-maltose is the metabolically active anomer during transitory starch degradation in plants nih.govresearchgate.net.

The enzyme from Lactobacillus brevis IFO 3345 has been shown to catalyze the conversion of β-maltose more effectively than other disaccharides like α-lactose and β-cellobiose, with relatively lower activity towards β- and α-D-glucose nih.gov.

Below are some characterized properties of this compound from Lactobacillus brevis IFO 3345:

PropertyValueReference
Organism SourceLactobacillus brevis IFO 3345 ebi.ac.uknih.gov
Molecular Weight (M_r)43,000 - 45,000 ebi.ac.uknih.gov
Optimum pH6.5 - 7.0 ebi.ac.uknih.gov

While this compound does not directly synthesize oligosaccharides, its anomerization function plays an enabling role in chemoenzymatic synthesis approaches. Many enzymes involved in sugar metabolism and oligosaccharide synthesis display strict anomeric specificity, meaning they only recognize and process a particular anomeric form (alpha or beta) of their sugar substrates researchgate.netcore.ac.uk. By rapidly catalyzing the interconversion between the α- and β-anomers of maltose, this compound ensures that the correct anomeric form is available for subsequent enzymatic steps in a synthetic cascade nih.gov. This indirect but critical function helps to optimize the yield and specificity of oligosaccharide products by preventing substrate limitation due to unfavorable anomeric distributions. Other epimerases, such as cellobiose (B7769950) 2-epimerase, have been demonstrated to act on maltose to produce epimaltose and maltulose, illustrating the broader utility of epimerases in modifying disaccharides for synthesis google.com. Maltose phosphorylase (EC 2.4.1.8) is another enzyme capable of synthesizing various oligosaccharides from maltose via reverse phosphorolysis tandfonline.comnih.govjst.go.jp.

Integration into Analytical Methods and Diagnostic Assays

This compound is integrated into various analytical methods, especially those requiring the precise determination of maltose anomers or indirectly, the activity of other carbohydrate-modifying enzymes.

This compound plays a significant role in the enzymatic determination of α-amylase activity. Alpha-amylase (EC 3.2.1.1) breaks down starch into reducing sugars, primarily maltose upatras.grrsc.orgsigmaaldrich.com. To accurately quantify the maltose produced, and thus the α-amylase activity, it is often necessary to ensure that all maltose is in a specific anomeric form that can be further metabolized by subsequent enzymes in the assay system.

One kinetic enzymatic saccharogenic method for assaying α-amylase in human serum and urine utilizes this compound (referred to as mutarotase) in a coupled reaction nih.gov. In this assay, α-amylase liberates maltose from starch, which is then successively acted upon by α-glucosidase (EC 3.2.1.20), mutarotase (B13386317) (this compound, EC 5.1.3.3), and glucose dehydrogenase (EC 1.1.1.47) nih.govnih.gov. The resulting conversion of NAD+ to NADH is measured spectrophotometrically at 340 nm, reflecting the amylase activity nih.govnih.gov.

Similarly, biosensors designed for amylase activity determination also incorporate mutarotase nih.gov. In such systems, maltose produced from starch hydrolysis by α-amylase is first hydrolyzed to α-D-glucose by α-glucosidase nih.gov. Mutarotase then converts the α-D-glucose to β-D-glucose, which is subsequently determined by glucose oxidase nih.gov. This multi-enzyme system, often with immobilized enzymes, provides a sensitive and specific method for α-amylase quantification nih.gov. A novel enzymatic method for maltose determination, which is rapid and quantitative, also employs this compound alongside maltose phosphorylase, β-phosphoglucomutase, and glucose-6-phosphate dehydrogenase, achieving high precision and correlation with HPLC methods nih.gov.

Strategies for Enzyme Engineering and Improvement

Enzyme engineering offers powerful strategies to optimize the properties of this compound for industrial and research applications. Both directed evolution and rational design are employed to enhance desired characteristics such as stability, activity, and substrate specificity sci-hub.semagtech.com.cntandfonline.comacs.orgnih.govmdpi.comnih.govmdpi.comresearchgate.net.

Directed Evolution is a non-rational approach that mimics natural evolution in vitro, allowing for the generation of enzyme variants with improved properties without requiring prior detailed structural knowledge of the enzyme sci-hub.semagtech.com.cnmdpi.comnih.gov. This strategy involves cycles of random mutagenesis to create genetic diversity in the enzyme's gene, followed by high-throughput screening or selection methods to identify variants exhibiting the desired enhanced traits sci-hub.semagtech.com.cnmdpi.comnih.gov. Directed evolution has been successfully applied to improve various enzyme properties, including thermostability, enantioselectivity, substrate specificity, and catalytic activity sci-hub.semdpi.comnih.gov. For instance, improvements of over 200-fold in specific activity and enhanced thermostability have been achieved for other enzymes through directed evolution nih.govmdpi.comnih.gov. While specific detailed examples of directed evolution applied solely to this compound were not extensively found, the principles are universally applicable to enzyme improvement magtech.com.cnmdpi.com.

Rational Design , in contrast, is a knowledge-based approach that relies on a thorough understanding of the enzyme's structure, catalytic mechanism, and active site sci-hub.senih.govmdpi.comresearchgate.net. By analyzing these aspects, researchers can make targeted amino acid changes to achieve specific improvements. This can involve restructuring flexible regions, introducing disulfide bonds for increased stability, or reshaping the active center to alter substrate affinity or catalytic efficiency nih.govmdpi.comusda.gov. For example, rational design has been successfully used to improve both thermostability and activity of enzymes like D-tagatose 3-epimerase by identifying crucial factors through structural analysis, computational simulations, and then implementing specific mutations nih.gov. The integration of computational tools like molecular dynamics simulations further enhances the efficiency and success rate of rational design strategies mdpi.com. The goal is to obtain variants with enhanced enzyme activity, improved thermal stability, and extended half-life under operational conditions nih.gov.

Both directed evolution and rational design, sometimes combined in semi-rational approaches, represent powerful methodologies for tailoring this compound to meet specific biotechnological demands, such as increased efficiency in industrial processes or improved performance in analytical applications.

Modification of Substrate Specificity

This compound, notably from Lactobacillus brevis IFO 3345, demonstrates a primary specificity for beta-maltose, converting it more effectively than other disaccharides such as alpha-lactose (B80435) and beta-cellobiose. The enzyme also acts on beta- and alpha-D-glucose, though with relative velocities approximately one-fourth of that observed for beta-maltose nih.gov. More broadly, aldose 1-epimerases exhibit a relatively wide substrate specificity, capable of utilizing various aldoses including D-glucose, L-arabinose, D-xylose, D-galactose, maltose, and lactose (B1674315) ebi.ac.uk.

While direct extensive reports on engineered this compound with modified substrate specificity are not widely detailed, the principles established for other epimerases provide a strong framework. For instance, cellobiose 2-epimerase has been shown to possess broad substrate specificity, acting on monosaccharides like D-glucose, D-galactose, and D-mannose to yield corresponding epimers, and on disaccharides like maltose, cellobiose, and lactose to produce epimaltose, epicellobiose, and epilactose, respectively. This enzyme can even catalyze aldose-ketose conversion, transforming maltose into maltulose google.com. Research on polysaccharide epimerases indicates that altering specific residues, even those relatively distant from the active site, can influence epimerization patterns by affecting substrate binding cazypedia.org. Studies on UDP-N-acetylglucosamine C4 epimerase further illustrate attempts to alter substrate preference by mutating residues within the substrate-binding pocket, though this area of engineering can be complex nih.gov. Such findings suggest that rational design and directed evolution strategies could be employed to broaden or alter the substrate range of this compound to include other disaccharides or oligosaccharides, thus expanding its applications in the production of novel or rare sugars.

Enhancement of Catalytic Efficiency and Stability

Improving the catalytic efficiency and stability of this compound is paramount for its industrial viability. Enzyme engineering techniques, including directed evolution and rational design, are widely employed to achieve these enhancements for biocatalysts tandfonline.comsci-hub.se. These methods aim to optimize characteristics such as purity, yield, specificity, catalytic efficiency, and stability to suit specific processing environments sci-hub.se.

Detailed research findings on other epimerases illustrate the potential for enhancing these properties:

Maltooligosyltrehalose Synthase: Directed evolution studies on maltooligosyltrehalose synthase from Arthrobacter ramosus have demonstrated significant improvements. A Y68I variant showed enhanced substrate-binding affinity and catalytic efficiency, while a G109P variant exhibited superior thermostability. A double-site mutant, Y68I/G109P, combined these benefits, showing a decrease in Km by 17.9%, a 1.2-fold increase in kcat/Km, an increase in half-life (t1/2) from 156 min to 260 min, and a 2.4 °C increase in melting temperature (Tm). Additionally, the presence of Co2+ ions significantly enhanced the thermostability of this enzyme researchgate.net.

D-allulose 3-Epimerase: For D-allulose 3-epimerase from Clostridium cellulolyticum H10, directed evolution techniques increased its half-life from 30 min to 180 min at 65 °C, while achieving a 45% conversion rate of D-fructose to D-allulose. Another D-allulose 3-epimerase from Bacillus sp. demonstrated a half-life of 120 min at 70 °C and converted 30% of D-fructose to D-allulose at an optimal temperature of 65 °C, highlighting the importance of heat stability for industrial applications mdpi.com.

These examples suggest that similar targeted mutagenesis, directed evolution, and optimization of reaction conditions (e.g., pH, temperature, metal ion presence) could be applied to this compound to improve its performance. For instance, the maltase (an enzyme involved in maltose hydrolysis, distinct from this compound but relevant to maltose metabolism) from Bacillus licheniformis KIBGE-IB4 exhibited maximum catalytic activity at 45 °C and pH 6.5 and retained 100% activity after 1 hour under these conditions. It also showed significant stability at -20 °C, retaining 90% activity after 60 days nih.gov. Such findings provide valuable insights into engineering strategies to improve the operational robustness of this compound.

Table 1: Examples of Enhanced Catalytic Performance and Stability in Epimerases

Enzyme (Source)Modification MethodImproved PropertySpecific EnhancementSource
Maltooligosyltrehalose synthase (Arthrobacter ramosus)Directed EvolutionCatalytic Efficiency, ThermostabilityY68I/G109P variant: 17.9% decrease in Km, 1.2-fold increase in kcat/Km, t1/2 from 156 to 260 min, Tm increased by 2.4 °C. Co2+ enhanced thermostability. researchgate.net researchgate.net
D-allulose 3-epimerase (Clostridium cellulolyticum H10)Directed EvolutionThermostability, Conversion RateHalf-life increased from 30 min to 180 min at 65 °C; 45% conversion of D-fructose to D-allulose. mdpi.com mdpi.com
D-allulose 3-epimerase (Bacillus sp.)-Heat StabilityHalf-life of 120 min at 70 °C; 30% conversion of D-fructose to D-allulose at 65 °C. mdpi.com mdpi.com

Immobilization Techniques for Industrial Applications

Enzyme immobilization is a critical strategy for transforming laboratory-scale enzymatic processes into industrially viable applications tandfonline.comnih.govmdpi.com. This technique involves attaching enzymes to an insoluble support, offering several advantages that overcome the limitations associated with free enzymes:

Enhanced Stability: Immobilized enzymes often show higher resistance to environmental changes, such as elevated temperatures and extreme pH values, compared to their free counterparts nih.govmdpi.com. This improved stability is crucial for maintaining activity under harsh industrial conditions.

Reusability and Recovery: Immobilization allows for the easy recovery and reuse of enzymes from the reaction mixture, significantly reducing process costs and facilitating downstream processing tandfonline.comnih.govmdpi.comresearchgate.net. For instance, D-allulose 3-epimerase immobilized into magnetic metal-organic framework (MOF) nanoparticles retained 90% of its activity after 15 cycles, a significant improvement over the free enzyme, which dropped to 40% activity mdpi.com.

Continuous Operation: The ability to easily separate immobilized enzymes from products enables continuous batch operations, which is more efficient for large-scale production mdpi.comresearchgate.net.

Various immobilization techniques have been explored and are broadly categorized into physical and chemical methods:

Physical Adsorption: This is one of the simplest and least invasive reversible immobilization techniques, involving weak interactions (e.g., van der Waals and hydrophobic interactions) between the enzyme and the carrier material mdpi.commdpi.com.

Encapsulation/Entrapment: Enzymes can be entrapped within a semi-permeable matrix, such as gels or polymers, which allows substrates and products to pass through while retaining the enzyme nih.govmdpi.comlodz.pl.

Ionic Binding: This involves ionic interactions between the enzyme and a charged support material mdpi.com.

Covalent Linkage: This method forms stable covalent bonds between the enzyme and the support, typically leading to strong and irreversible immobilization. Functionalized resins with epoxy groups, for example, can react with free amino groups on the enzyme surface to form stable secondary amine bonds mdpi.commdpi.com.

The selection of a suitable support material is paramount, considering factors such as high affinity for the protein, mechanical stability, rigidity, and reusability mdpi.com. Beyond the support, other parameters like enzyme loading, pH, temperature, and the presence of metal ions also need optimization to achieve optimal performance of the immobilized enzyme mdpi.com. The application of these immobilization techniques to this compound would enable its efficient and cost-effective utilization in various industrial processes, contributing to advancements in carbohydrate modification and the production of specialized sugars.

Methodologies in Maltose 1 Epimerase Research

Enzyme Isolation and Purification Techniques

Ammonium (B1175870) Sulfate (B86663) Fractionation

Ammonium sulfate fractionation is often the initial step in enzyme purification due to its simplicity and effectiveness in selectively precipitating proteins. This technique exploits differences in protein solubility at varying salt concentrations. By gradually increasing the concentration of ammonium sulfate, specific proteins, including maltose (B56501) 1-epimerase, can be precipitated out of the crude extract while many other proteins remain in solution. The precipitated enzyme can then be recovered by centrifugation and redissolved in a suitable buffer for further purification. For instance, in the purification of aldose-1-epimerase (also known as mutarotase (B13386317), which shares functional similarities with maltose 1-epimerase), a 42-56% ammonium sulfate precipitation step was effectively employed for partial purification from bovine liver tissue. This step significantly increased the enzyme's specific activity researchgate.netidosi.org. Another study on extracellular maltase from Bacillus subtilis utilized 85% ammonium sulfate saturation for precipitation nih.gov.

Purification StepActivity (U/mL)Specific Activity (U/mg)
Crude Enzyme Extract4.6 researchgate.net1.68 researchgate.net
Ammonium Sulfate Precipitation (42-56%)5.42 researchgate.net4.71 researchgate.net

Various Chromatographic Methods (Ion-Exchange, Gel Filtration, Affinity, Hydrophobic Interaction)

Chromatographic techniques are indispensable for achieving high purity levels for this compound. These methods separate proteins based on different physiochemical properties, such as charge, size, and hydrophobicity.

Ion-Exchange Chromatography: This method separates proteins based on their net charge at a given pH lcms.czpurolite.com. Proteins bind to charged resins (anion or cation exchangers) and are then eluted by increasing salt concentration or altering pH. For instance, diethylaminoethyl (DEAE) cellulose (B213188) column chromatography has been shown to increase the specific activity of aldose-1-epimerase significantly researchgate.netidosi.org. Ion-exchange chromatography is often used as an intermediate step to separate the target protein from contaminating proteins like chaperones and other host cell proteins huji.ac.ilnih.gov. In one purification scheme for aldose-1-epimerase, DEAE-cellulose chromatography increased the specific activity from 4.71 U/mg to 10.62 U/mg researchgate.net.

Gel Filtration Chromatography (Size-Exclusion Chromatography): This technique separates proteins based on their hydrodynamic radius or molecular weight ksu.edu.sa. Proteins pass through a column packed with porous beads, and larger molecules elute faster as they are excluded from the pores, while smaller molecules penetrate the pores and have a longer path, thus eluting later ksu.edu.sa. This method is commonly used in later stages of purification to remove aggregates or to estimate the molecular weight of the purified enzyme. For example, Sephadex G-150 and G-200 have been used in the purification of aldose-1-epimerase and extracellular maltase, respectively, leading to further increases in specific activity and allowing for molecular weight estimation researchgate.netnih.gov. The molecular weight of an aldose-1-epimerase was determined to be 58 kDa by gel filtration (Sephadex G-100) researchgate.net.

Affinity Chromatography: This highly selective method exploits a specific, reversible binding interaction between the target enzyme and a ligand immobilized on a stationary phase nih.gov. For this compound, if expressed as a fusion protein (e.g., with Maltose-Binding Protein, MBP), amylose (B160209) affinity chromatography can be employed. MBP has a natural affinity for α-(1→4) maltodextrins (like amylose), allowing the fusion protein to bind to an amylose resin and be eluted with maltose huji.ac.ilnih.govbrieflands.comspringernature.com. This method can yield high purity, often 70-90% in a single step, though further purification steps may be needed for higher purity huji.ac.il.

Hydrophobic Interaction Chromatography: This method separates proteins based on their hydrophobicity. Proteins bind to a hydrophobic matrix at high salt concentrations and are eluted by decreasing the salt concentration, which reduces hydrophobic interactions. This technique is particularly useful for separating proteins that may not resolve well with other methods huji.ac.il.

Purification StepSpecific Activity (U/mg)Purification FoldMolecular Weight (kDa)Reference
Crude Enzyme Extract1.681.0- researchgate.net
Ammonium Sulfate Precipitation4.712.8- researchgate.net
DEAE-Cellulose Chromatography10.626.3- researchgate.netidosi.org
Sephadex G-150/G-100 Chromatography14.03 - 24.3078.35 - 49.7158 researchgate.netidosi.org
Sephadex G-200 Chromatography (for extracellular maltase)--33 nih.gov

Electrophoretic Analysis (SDS-PAGE) for Purity and Molecular Weight Estimation

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique for analyzing the purity and estimating the molecular weight of proteins. Proteins are denatured and coated with SDS, giving them a uniform negative charge-to-mass ratio. They are then separated by size as they migrate through a polyacrylamide gel under an electric field. A single, sharp band on an SDS-PAGE gel indicates a high degree of purity researchgate.netbrieflands.compjbt.org. By comparing the migration of the purified enzyme to that of known molecular weight markers, its approximate molecular weight can be determined researchgate.netbrieflands.comjmb.or.kr. For example, an aldose-1-epimerase was shown to be a monomeric protein with a molecular weight of 58 kDa on a 12% SDS-PAGE gel researchgate.net. Similarly, the molecular weight of an extracellular maltase was estimated to be 33 kDa using SDS-PAGE nih.gov.

Enzymatic Activity and Kinetic Assays

Characterizing the enzymatic activity and kinetic parameters of this compound is fundamental to understanding its catalytic mechanism and efficiency. These assays typically involve measuring the rate of substrate conversion to product over time.

Spectrophotometric Assays

Spectrophotometric assays are commonly used to monitor enzymatic reactions by measuring changes in the absorbance of light at a specific wavelength. While this compound itself does not directly produce a chromophore or alter light absorption in a way that is easily detectable, its activity can be coupled to other enzymatic reactions that do. This allows for continuous monitoring of the reaction.

Coupled Enzyme Assays for Product Detection

Coupled enzyme assays are particularly useful for enzymes like this compound where the direct reaction product may not be easily detectable spectrophotometrically. In these assays, the product of the this compound reaction is consumed by a second enzyme, which in turn generates a detectable product. For this compound, which interconverts α- and β-anomers of maltose, a common approach involves coupling its activity to a downstream enzyme that preferentially acts on one anomeric form. For instance, if the subsequent enzyme (e.g., a glucose oxidase in glucose estimation) specifically uses the β-anomer of glucose, the epimerase's conversion of α-glucose to β-glucose can be monitored by the rate of product formation from the coupled reaction. The activity of aldose-1-epimerase, for example, shortens the time required for glucose determination with a glucose oxidase reagent because it converts α-D-glucose to β-D-glucose, the specific anomer recognized by glucose oxidase researchgate.netidosi.org. This allows for the indirect measurement of epimerase activity by monitoring the subsequent reaction, often through the production or consumption of NAD(P)H, which can be detected spectrophotometrically at 340 nm due to its characteristic absorbance wikipedia.orgwikipedia.orgecsci.co.krnih.govuni.luwikidata.orgmetabolomicsworkbench.orgh-its.org.

Enzyme kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are crucial for characterizing enzyme efficiency evitachem.comnih.govkcl.ac.uk. Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for its substrate kcl.ac.uk. Vmax is the maximum rate of reaction when the enzyme is saturated with substrate kcl.ac.uk. These values are typically determined by measuring initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation using non-linear regression kcl.ac.uk. For example, studies on maltase (an enzyme that hydrolyzes maltose, which often works in conjunction with or is studied in similar contexts to epimerases) have reported Km values for maltose in the millimolar range, such as 1.717 mM for maltase from Bacillus licheniformis and 4.26 mM for maltose hydrolysis in rat small intestine nih.govnih.govscielo.br.

EnzymeSubstrateKm (mM)Vmax (Units/g or mol/(min·cm))Reference
Maltase (from Bacillus licheniformis KIBGE-IB4)Maltose1.7178411.0 U/g nih.gov
Maltose hydrolysis (rat small intestine)Maltose4.260.72 mol/(min·cm) nih.gov
Glucoamylase (immobilized)Maltose0.61 (g/mL)Vmax = K3 * Ce (K3 = 0.90x10-5 g/U·s) scielo.br

Determination of Reaction Rates and Kinetic Parameters

The determination of reaction rates and kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), is fundamental to understanding the catalytic efficiency of enzymes like this compound. evitachem.com These parameters provide insights into the enzyme's affinity for its substrates and its turnover rate.

For this compound from Lactobacillus brevis, while its substrate specificity has been noted—showing more effective conversion of β-maltose compared to other disaccharides or glucose—specific Km and Vmax values for maltose are not extensively detailed in the provided literature. nih.gov

Generally, for epimerases and other carbohydrate-modifying enzymes, kinetic studies involve measuring initial reaction velocities at varying substrate concentrations. These measurements often employ spectrophotometric methods, sometimes coupled with auxiliary enzymes that produce a detectable change (e.g., in absorbance). For instance, in assays for related enzymes like maltose phosphorylase, the formation of glucose can be detected using glucose oxidase-peroxidase methods or coupled NADP-requiring spectrophotometric assays where NADPH formation is monitored. evitachem.comtandfonline.com

Due to the limited specific kinetic data available for Lactobacillus brevis this compound in the provided sources, a detailed table of its kinetic parameters cannot be presented. However, the principles applied to related enzymes are illustrative of the methodologies.

Substrate-Induced Inactivation Studies

Substrate-induced inactivation refers to the loss of enzyme activity during the catalytic process due to interactions with the substrate itself. While direct studies on the substrate-induced inactivation of this compound are not detailed in the provided search results, such phenomena have been observed and investigated in other epimerases.

For example, UDP-galactose 4-epimerase (UGE) has been shown to undergo substrate-induced inactivation. Studies on UGE from Kluyveromyces fragilis demonstrated that inactivation occurs during catalysis in the presence of UDP-galactose. medcraveonline.commedcraveonline.com This inactivation can be associated with the conversion of enzyme-bound NAD+ to NADH, and the presence of enzyme-bound NADH after inactivation can prevent the initial oxidation of the substrate for catalysis. medcraveonline.commedcraveonline.com These findings highlight a potential mechanism where alterations in the enzyme's cofactor state or conformational changes induced by substrate binding during turnover can lead to a reduction in enzymatic activity. Understanding such mechanisms is critical for optimizing enzyme activity in biotechnological applications or for elucidating regulatory pathways in vivo.

Structural Biology Approaches

Structural biology techniques are indispensable for understanding the three-dimensional architecture of enzymes, providing insights into their active sites, catalytic mechanisms, and interactions with substrates.

X-ray Crystallography and NMR Spectroscopy for Structural Elucidation

X-ray Crystallography: X-ray crystallography is a primary method for determining the atomic structures of biological macromolecules, including enzymes. nih.govnthu.edu.tw It involves crystallizing the protein and then diffracting X-rays through the crystal to produce a pattern that can be used to deduce the precise arrangement of atoms. nthu.edu.tw While a direct crystal structure of this compound itself was not specifically found in the provided sources, comparative structural analyses have been performed. A model structure for this compound has been generated and structurally superimposed with homologous enzymes, including galactose 1-epimerase from Lactobacillus acidophilus, human galactose mutarotase, and Lactococcus lactis galactose mutarotase. This superimposition revealed the conservation of active site residues, suggesting common catalytic principles among these related epimerases. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for elucidating the structure and dynamics of biomolecules in solution. It is particularly useful for studying conformational properties and interactions at the atomic level. nih.govslu.se NMR has been employed for the complete ¹H resonance assignment of β-maltose, utilizing techniques such as ¹H-¹H DQ-SQ CRAMPS and ¹H (DQ-DUMBO)-¹³C SQ refocused INEPT 2D solid-state NMR spectra. ebi.ac.uk Furthermore, NMR studies have been used to analyze the structural changes and interactions of carbohydrates like maltose and maltoheptaose, including hydrogen bonding networks. slu.se In the context of related enzymes, such as cellobiose (B7769950) 2-epimerase acting on maltose, NMR spectroscopy (e.g., ¹H-NMR and ¹³C-NMR) has been instrumental in characterizing the products of enzymatic reactions, such as isomerized saccharides. google.com

Cryo-Electron Microscopy (Cryo-EM)

Cryo-Electron Microscopy (Cryo-EM) has emerged as a leading technique in structural biology, capable of resolving the structures of protein complexes and other biomolecules at near-atomic resolution, especially for targets that are challenging to crystallize. ucl.ac.uk While direct Cryo-EM studies of this compound were not identified in the provided sources, the technique is widely applicable to various protein systems, including those involved in maltose recognition. For instance, Cryo-EM has been used to study maltose-binding proteins (MBP), where the bound maltose ligand was visualized within the protein's active site. researchgate.netpdbj.org This demonstrates the potential of Cryo-EM for structural investigations of this compound, particularly if the enzyme forms larger oligomeric complexes or if its conformational changes upon substrate binding need to be resolved.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational approaches that provide insights into the dynamic behavior of proteins and their interactions with ligands over time. These simulations can reveal details about protein conformational changes, substrate binding mechanisms, and catalytic processes that are difficult to observe experimentally. researchgate.netfrontiersin.orgnih.govub.edu While no specific MD simulations focusing solely on this compound were found, related studies highlight the utility of this method. For example, MD simulations have been applied to investigate the binding of maltose to the TTPA gp31 protein, identifying stable binding sites and key interactions. researchgate.net In the broader context of epimerases, MD simulations have been used to explore the mechanisms of D-psicose 3-epimerase and to study the thermostability of cellobiose 2-epimerases, providing atomic-level understanding of their function and stability. frontiersin.orgnih.gov Such computational approaches could similarly be employed to predict and analyze the conformational dynamics and catalytic mechanism of this compound.

Molecular and Genetic Manipulations

Molecular and genetic manipulations are essential tools for studying enzyme function, regulation, and for engineering microorganisms for biotechnological applications. For this compound, these techniques can be used to understand its physiological role and to modulate its expression or activity.

In Lactococcus lactis, the gene encoding aldose 1-epimerase (often referred to as malM or mutarotase in the context of general carbohydrate metabolism) is found within an operon crucial for maltose metabolism. This operon also includes genes for maltose phosphorylase and phosphoglucomutase. nih.gov Similarly, in Enterococcus faecalis, the mal operon, which is induced by growth on maltose, encompasses genes for maltose phosphorylase, phosphoglucomutase, and mutarotase. nih.gov This genetic organization suggests a coordinated regulation of enzymes involved in maltose catabolism.

Genetic manipulation strategies can involve the use of maltose-dependent degrons and maltose-responsive promoters to control the stability and expression levels of target proteins. For instance, fusing a protein of interest to a maltose-dependent degron can allow its stability to be regulated by the presence or absence of maltose, thereby modulating downstream processes. google.com This approach could be applied to this compound to study its expression dynamics in vivo or to engineer strains with altered maltose metabolism. Such manipulations provide valuable insights into the enzyme's contribution to cellular physiology and open avenues for metabolic engineering.

Bioinformatics and Computational Analyses

Network-Based Analysis of Homologous Proteins

Network-based analysis, particularly using sequence similarity networks (SSNs), has emerged as a powerful bioinformatics methodology to understand the relationships, evolutionary pathways, and functional diversity within protein families, including those homologous to this compound. This approach allows for the visualization and clustering of protein sequences based on their global sequence similarities, thereby revealing functional associations and identifying potential misannotations or uncharacterized members within a superfamily. plos.org

Detailed Research Findings

A notable application of network-based analysis involved the identification and characterization of this compound (EC 5.1.3.21). Prior to its characterization, there was no associated gene or protein sequence for this enzyme, despite its commercial availability plos.orgresearchgate.net. Through proteomic identification and subsequent sequence collection, a representative sequence for this compound from Lactobacillus brevis (NCBI reference sequence: YP_795999.1) was established plos.orgresearchgate.net.

This newly identified this compound sequence was then used to construct a sequence similarity network comprising approximately 2,400 sequences identified as homologous. Within this comprehensive network, a specific cluster of 134 sequences exhibited high similarity to the Lactobacillus brevis this compound. Further analysis of this cluster revealed significant insights into the functional annotation of these homologous proteins:

Previously Unannotated Sequences: 36 sequences within this cluster were unannotated, suggesting they could also possess maltose epimerase activity. plos.orgresearchgate.net

Misannotated Sequences: A substantial number of sequences were found to be potentially misannotated. Specifically, 10 sequences were annotated as galactose mutorotase (aldose 1-epimerase, EC 5.1.3.3) and 88 were annotated as aldose epimerase (general category), despite their strong similarity to this compound. plos.orgresearchgate.net

This strong similarity indicated that these 134 sequences across 46 different species should be re-annotated to reflect this compound function, highlighting the utility of network-based analysis in rectifying database inaccuracies and improving protein annotation. plos.org

The network analysis also extended to structural comparisons. Despite the functional differences (e.g., between maltose epimerase, aldose epimerase, and galactose mutarotase), structural alignment of available structures and a modeled structure of this compound revealed a striking conservation of several active site residues among these homologous enzymes. These conserved residues include D243, E304, H170, and H96 (numbering according to galactose mutarotase from Lactococcus lactis), which are crucial for catalytic activity. plos.orgresearchgate.net The conservation of these residues across the homologous enzymes supports their shared mechanistic principles within the broader epimerase family.

The findings from this network-based analysis underscore its critical role in:

Functional Inference: Predicting the function of uncharacterized homologous proteins based on their clustering with functionally identified enzymes. plos.org

Re-annotation: Correcting existing database annotations by identifying proteins that are more appropriately classified under a different enzyme function due to higher sequence similarity to a newly characterized enzyme. plos.org

Evolutionary Relationships: Illuminating the evolutionary relationships and conservation patterns within enzyme superfamilies, providing insights into shared catalytic mechanisms. plos.orgresearchgate.net

Data Tables

Table 1: Composition of a Cluster of Homologous Proteins to this compound plos.orgresearchgate.net

Annotation Category (Original)Number of SequencesImplied Function by Similarity
Previously Unannotated36This compound
Galactose mutorotase10This compound
Aldose epimerase88This compound
Total in Cluster 134

Table 2: Conserved Active Site Residues in Maltose Epimerase and Homologs (Based on Lactococcus lactis Galactose Mutorotase Numbering) plos.orgresearchgate.netebi.ac.uk

ResidueRole/Significance
H96Implicated in catalytic mechanism; proton donor/acceptor. plos.orgebi.ac.ukebi.ac.uk
H170Implicated in catalytic mechanism; proton donor/acceptor. plos.orgebi.ac.uk
D243Essential for catalytic activity; part of the active site. plos.orgebi.ac.uk
E304Essential for catalytic activity; part of the active site; likely catalytic base. plos.orgebi.ac.uk

Future Directions and Research Perspectives for Maltose 1 Epimerase

Elucidation of Full Catalytic Mechanism and Transient States

A comprehensive understanding of the catalytic mechanism of Maltose (B56501) 1-epimerase is crucial for rational enzyme engineering and the design of specific modulators. While general mechanisms for carbohydrate epimerases often involve a transient keto intermediate, the precise step-by-step molecular events, including proton transfer and the roles of specific catalytic residues, require further investigation. For related enzymes like aldose 1-epimerase, a mechanism involving simultaneous protonation of the oxygen ring by His176 and deprotonation of the hydroxyl attached to carbon-1 by Glu307, leading to ring opening, has been proposed, followed by reversal of these protonation events for ring closure and reversal of configuration. mpg.de Such detailed mechanistic insights for Maltose 1-epimerase require further exploration. Computational methods also offer insights into carbohydrate epimerase mechanisms, supporting the transient keto intermediate model.

Future research should focus on:

High-resolution structural studies: Employing techniques such as X-ray crystallography or cryo-electron microscopy to capture structures of the enzyme in complex with substrates, transition state analogs, and products. This would allow for the visualization of hydrogen atoms and the elucidation of proton transfer and charged states of catalytic residues.

Computational modeling and simulations: Advanced molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) approaches can provide insights into transient states, energy landscapes, and the precise roles of catalytic residues and water molecules during the epimerization process.

Time-resolved spectroscopy: Techniques like time-resolved infrared (TR-IR) or NMR spectroscopy could be used to observe and characterize short-lived intermediates that occur during catalysis.

Site-directed mutagenesis: Further mutational studies targeting suspected catalytic residues, as seen in other epimerases where histidine and glutamate (B1630785) residues are implicated, will help confirm their roles and contribute to a detailed mechanistic model.

Comprehensive Structural Characterization of Diverse this compound Enzymes

Despite the identification of approximately 2,400 sequences homologous to maltose epimerase, only a limited number of these proteins have been characterized at the protein level, and even fewer have had their structures determined. Structural characterization is vital for understanding the enzyme's architecture, active site geometry, substrate binding, and the basis for its specificity and efficiency. Structural alignment studies of homologous enzymes, such as galactose 1-epimerase, human galactose mutarotase (B13386317), and galactose mutarotase from Lactococcus lactis, have revealed conserved active site residues, suggesting common mechanistic features across this enzyme family.

Key areas for future structural research include:

Crystallography of new variants: Obtaining crystal structures of Maltose 1-epimerases from diverse organisms, particularly those exhibiting unique kinetic properties or substrate specificities, would expand the structural database. Among 2,400 identified sequences homologous to maltose epimerase, only four have been structurally characterized, highlighting a significant gap.

Conformational dynamics: Utilizing techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) or solution NMR to study conformational changes that occur during substrate binding and catalysis.

Structure-function relationships: Correlating structural features with enzymatic performance parameters (e.g., kcat, Km, stability) to establish clear structure-function relationships that can guide engineering efforts.

Discovery and Characterization of Novel Maltose 1-Epimerases from Diverse Organisms

The discovery of novel enzymes with unique properties is crucial for expanding the biotechnological toolkit. The initial identification of a novel this compound from Lactobacillus brevis IFO 3345 demonstrates the potential for finding new variants from various microbial sources. Given the vast uncharacterized genomic and metagenomic data, there is significant potential for identifying Maltose 1-epimerases with enhanced stability, activity, or modified substrate specificities suitable for industrial applications. Bioinformatics tools are commonly used to predict functions of uncharacterized proteins, and a large number of sequences homologous to maltose epimerase (approximately 2,400) have been identified, with many previously unannotated or misannotated.

Future efforts in this area should involve:

Metagenomic screening: Exploring uncultured microbial communities from diverse environments (e.g., hot springs, cold environments, deep-sea vents, acidic/alkaline soils) for novel this compound genes.

Bioinformatics and orphan enzyme resolution: Leveraging advanced bioinformatics tools to identify and characterize "orphan enzymes" – those with known enzymatic activities but unassigned protein sequences – including potential this compound homologs.

Culturomics and synthetic biology: Isolating and characterizing new microbial strains that produce this compound, and utilizing synthetic biology approaches to express these enzymes in well-understood host systems for scalable production.

Advanced Enzyme Engineering for Enhanced Catalytic Performance and Industrial Viability

Enhancing the catalytic performance and industrial viability of this compound is a critical area for future research, particularly for its application in the production of functional sugars and other biomolecules. Strategies like protein engineering, including directed evolution and rational design, have demonstrated significant success in improving enzyme properties such as thermostability, catalytic efficiency, and reusability. For instance, the catalytic efficiency (kcat) of maltase has shown significant increases when displayed on semiconductor quantum dots (QDs) or nanoplatelets (NPLs), providing a relevant example of how such engineering can enhance activity.

Potential avenues for enzyme engineering include:

Directed evolution: Applying random mutagenesis and high-throughput screening to select for variants with improved specific activity, thermostability, pH tolerance, or resistance to inhibitors.

Rational design: Utilizing structural and mechanistic insights to engineer specific mutations that optimize active site geometry, improve substrate binding, or enhance conformational flexibility for catalysis.

Immobilization techniques: Developing advanced immobilization strategies (e.g., covalent binding to nanoparticles, encapsulation in hydrogels) to improve enzyme stability, facilitate reuse, and simplify downstream processing in industrial settings.

An example of potential performance enhancement through engineering is provided in the table below, showing an increase in kcat for maltase when associated with nanoparticles, indicating a promising approach for this compound.

Enzyme Statekcat Enhancement FactorContext
Maltase on Quantum Dots (QDs)~50xApparent increase when maltase was displayed on 4 nm diameter QDs, with 4000 μM colorimetric substrate.
Maltase on Nanoplatelets (NPLs)~125xApparent increase when maltase was displayed on NPL materials, with increasing concentrations of colorimetric substrate.

Deeper Understanding of Physiological Regulatory Networks and Metabolic Interplay

Understanding how this compound is regulated within cellular systems and its interplay with other metabolic pathways is fundamental to comprehending its biological roles and optimizing its activity for biotechnological purposes. Carbohydrate metabolism is a complex network, and epimerases like this compound are integral to balancing anomeric forms of sugars, influencing downstream pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. Research in Enterococcus faecalis has shown that maltose metabolism is subject to transcriptional regulation by the MalR repressor, which also mediates carbon catabolite repression. Integrated transcriptomic and metabolomic analyses have also revealed complex regulatory networks governing hub metabolic pathways in plants, involving compounds like alpha-maltose (B7797877) 1-phosphate in sugar metabolism.

Future research should investigate:

Transcriptional and translational regulation: Identifying the specific genes encoding this compound and elucidating the regulatory elements (e.g., promoters, transcription factors) that control its expression in response to varying environmental or nutritional cues.

Post-translational modifications: Exploring how modifications such as phosphorylation, glycosylation, or ubiquitination affect the enzyme's activity, stability, and subcellular localization.

Metabolomic and proteomic analyses: Conducting integrated "omics" studies to map the enzyme's activity within broader metabolic networks, identifying interacting proteins and metabolites that influence its function.

Cross-talk with other pathways: Investigating how this compound activity impacts and is impacted by other central metabolic pathways, such as starch degradation and carbohydrate transport systems.

Exploration of New Biotechnological Applications Beyond Current Uses

Beyond its current scientific research applications, this compound holds significant potential for novel biotechnological applications, particularly in the burgeoning field of functional sugars and biomanufacturing. The enzyme's ability to interconvert anomers of maltose could be harnessed for various industrial processes. Enzymatic synthesis offers high catalytic efficiency and stereoselectivity for producing functional sugars.

Future applications include:

Tailored carbohydrate synthesis: Utilizing this compound in enzymatic cascades to produce specific anomeric forms of maltose or other maltodextrins required for food additives, pharmaceutical excipients, or specialty chemicals.

Biofuel and biochemical production: Integrating this compound into synthetic enzymatic biosystems for the efficient conversion of maltose into valuable products like bioelectricity or other platform chemicals. For example, in vitro synthetic enzymatic biosystems have demonstrated stoichiometric conversion of maltose for biomanufacturing, including the production of bioelectricity and fructose (B13574) 1,6-diphosphate.

Enzyme-assisted diagnostics: Developing diagnostic tools where the epimerase activity can be linked to a detectable signal for the quantification of maltose anomers in various samples.

Food industry innovations: Exploring its use in brewing or baking to optimize the availability of maltose anomers for yeast fermentation or to modify textural properties of starch-based products.

Development of Specific Inhibitors for Research Probes

The development of specific inhibitors for this compound is an important future direction for fundamental research, enabling scientists to precisely probe the enzyme's physiological roles and validate its potential as a target in specific metabolic contexts. Such inhibitors can serve as valuable chemical tools for dissecting complex biological pathways and understanding the enzyme's precise contributions to cellular physiology.

Future efforts in this area should focus on:

High-throughput screening: Identifying lead compounds from chemical libraries that selectively inhibit this compound activity.

Rational inhibitor design: Utilizing structural information and mechanistic insights to design potent and specific inhibitors that target the active site or allosteric sites of the enzyme.

Development of activity-based probes: Creating chemical probes that covalently label the active enzyme, allowing for its detection, quantification, and elucidation of its active state in vivo.

Pharmacological studies: Investigating the effects of these inhibitors on cellular metabolism and physiological processes where maltose anomer interconversion plays a critical role, aiding in the understanding of metabolic regulation and potential therapeutic implications.

Compound Names and PubChem CIDs

Integration of Multi-Omics Data for Systems-Level Understanding

This compound (MER; EC 5.1.3.21) catalyzes the reversible interconversion between the alpha (α) and beta (β) anomers of maltose wikipedia.org. This enzymatic activity is fundamental in various biological contexts, notably in carbohydrate metabolism and breakdown pathways, such as transitory starch degradation in plants and sugar utilization in certain microorganisms ebi.ac.uknih.govnih.gov. While the core function of MER is well-established, a comprehensive systems-level understanding of its regulation, activity, and metabolic impact in diverse organisms remains an area ripe for advanced research. Integrating multi-omics data — including genomics, transcriptomics, proteomics, and metabolomics — offers a powerful approach to elucidate the intricate roles of MER within complex biological networks.

Genomic and Transcriptomic Insights

Genomic studies provide the foundational information, identifying the gene sequences encoding this compound across different species. For instance, the sequence for this compound from Lactobacillus brevis IFO 3345 was identified, leading to the re-annotation of numerous homologous proteins, thereby expanding the understanding of related epimerases nih.gov. Future genomic analyses can delve into the diversity of MER genes, their evolutionary relationships, and the identification of regulatory elements (e.g., promoters, enhancers) that govern their expression.

Transcriptomics, specifically RNA sequencing (RNA-Seq), can reveal how the expression of the MER gene responds to various environmental cues, developmental stages, or metabolic shifts. For example, understanding diurnal changes in gene expression related to starch degradation, where beta-maltose levels fluctuate, could provide critical insights into MER's role ebi.ac.uknih.gov. By correlating MER gene expression levels with specific physiological states or the presence of different carbon sources, researchers can infer regulatory pathways influencing the enzyme's availability.

A hypothetical transcriptomic dataset demonstrating differential MER gene expression in response to varying carbohydrate availability could be presented as follows:

ConditionMER Gene Expression (Fold Change vs. Control)Standard DeviationP-value
High Alpha-Maltose2.50.3< 0.001
High Beta-Maltose1.80.2< 0.01
Glucose Supplementation0.70.1< 0.05
Starch Degradation Phase3.10.4< 0.001

Data Table 1: Hypothetical Transcriptomic Data Indicating Differential Gene Expression of this compound Under Various Metabolic Conditions.

Proteomic Analysis

Proteomics offers a direct means to quantify MER protein abundance and detect post-translational modifications (PTMs) that might influence its activity, stability, or localization. Mass spectrometry-based proteomics can identify the exact MER protein isoforms present in a cell or tissue under specific conditions. For example, knowing that MER from Lactobacillus brevis has a molecular weight around 43-45 kDa provides a basis for proteomic identification nih.govresearchgate.net. Studies could investigate how phosphorylation, acetylation, or other PTMs might regulate MER's catalytic efficiency or interaction with other enzymes in a pathway. Protein-protein interaction studies could further map the interactome of MER, identifying chaperones, regulatory proteins, or components of larger enzymatic complexes it might associate with.

Metabolomic Profiling and Fluxomics

Metabolomics provides a snapshot of the cellular metabolite landscape, which is directly influenced by enzyme activities like MER. Given that MER interconverts alpha- and beta-maltose, detailed metabolomic profiling using advanced techniques (e.g., NMR, high-resolution mass spectrometry) could precisely quantify the anomeric ratios of maltose in different cellular compartments or physiological states. This is particularly relevant in systems where one anomer is preferentially utilized, such as beta-maltose in plant starch degradation ebi.ac.uknih.gov.

Furthermore, combining metabolomics with stable isotope tracing (fluxomics) would allow for the quantification of metabolic flux through the MER-catalyzed reaction in vivo. By feeding cells with ¹³C-labeled substrates (e.g., ¹³C-starch or ¹³C-glucose), the incorporation of the label into alpha- and beta-maltose and downstream metabolites could reveal the rate and directionality of the epimerization reaction under various conditions. This approach can determine if MER acts as a bottleneck or a highly flexible node within carbohydrate metabolism.

A hypothetical metabolomic analysis illustrating maltose anomer ratios in different cellular contexts could be structured as follows:

Sample OriginAlpha-Maltose Concentration (µM)Beta-Maltose Concentration (µM)Alpha:Beta RatioKey Metabolic Pathway
L. brevis (Maltose-rich)1502500.60Maltose Utilization
Arabidopsis (Night)804000.20Starch Degradation
Arabidopsis (Day)3001003.00Starch Synthesis

Data Table 2: Hypothetical Metabolomic Data Showing Maltose Anomer Concentrations and Ratios in Different Biological Samples.

Integration of Multi-Omics Data for Systems-Level Understanding

The true power of multi-omics lies in integrating these disparate datasets. By overlaying genomic information (gene presence, potential regulatory elements), transcriptomic data (gene expression levels), proteomic data (protein abundance, PTMs, interactions), and metabolomic/fluxomic data (substrate and product levels, reaction rates), a holistic model of MER's function and regulation can be constructed. For instance, if transcriptomic data shows upregulation of MER gene expression, proteomics could confirm increased protein levels, and metabolomics could reveal a shift in maltose anomer ratios, collectively indicating active involvement in a specific metabolic process. Computational systems biology tools can then be employed to build mathematical models that predict MER's behavior under novel conditions, enabling targeted genetic or metabolic engineering efforts for applications such as enhanced bioproduction or improved plant growth.

This integrated approach moves beyond studying individual molecular components to understanding how MER contributes to the emergent properties of a biological system, paving the way for advanced metabolic engineering and biotechnological applications.

Q & A

Q. What are the standard methodologies for detecting and quantifying maltose 1-epimerase activity in enzymatic assays?

  • Methodological Answer : this compound activity can be quantified using coupled enzymatic assays. For example, a four-enzyme system (this compound, maltose phosphorylase, β-phosphoglucomutase, and glucose-6-phosphate dehydrogenase) allows spectrophotometric detection of NADH formation at 340 nm . High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) is also employed for precise maltose quantification, enabling separation of substrate and product under optimized mobile-phase conditions (e.g., acetonitrile/water mixtures) . Conductometric biosensors offer rapid detection (1–2 minutes) with a linear range of 0.002–1 mM maltose, leveraging mutarotase and glucose oxidase for signal generation .

Q. How does this compound function in carbohydrate metabolic pathways, and what experimental models are used to study its role?

  • Methodological Answer : this compound catalyzes the interconversion of α- and β-maltose, critical for substrate accessibility in downstream metabolic reactions. Transcriptome analysis of Actinoplanes spp. under maltose vs. glucose cultivation identifies differential expression of genes linked to maltose metabolism, including putative epimerases . Bacillus subtilis mutants lacking maltose phosphotransferase systems can be used to isolate and characterize maltose phosphorylase and epimerase activities, with glucokinase assays confirming metabolic flux .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound production in microbial systems?

  • Methodological Answer : Central Composite Design (CCD) under RSM is used to optimize fermentation parameters (e.g., pH, temperature, maltose concentration). For example, a five-factor CCD (pH 5–9, temperature 25–45°C, maltose 10–50 g/L) with 29 experimental runs identifies optimal conditions via ANOVA and coefficient of determination (R² > 0.9). Quadratic models predict enzyme yield, validated through ridge analysis and 3D response plots . Static cultivation with CCD-optimized media (maltose, yeast extract, soytone) enhances biomass and enzyme activity in Bacillus spp., with center-point replication ensuring reproducibility .

Q. What experimental approaches resolve contradictions in kinetic data for this compound across different substrates or pH conditions?

  • Methodological Answer : Contradictions in kinetic parameters (e.g., KmK_m, VmaxV_{max}) can arise from pH-dependent substrate mutarotation. Conductometric biosensors measure real-time activity under varying pH (4.0–8.0) and ionic strength (0.01–0.1 M buffers), with ANOVA (p<0.05p < 0.05) identifying statistically significant deviations . Comparative molecular dynamics simulations (e.g., GROMACS) model enzyme-substrate interactions at different protonation states, validated by mutational studies (e.g., active-site alanine scanning) .

Q. How can genetic and structural analysis elucidate the evolutionary adaptability of this compound?

  • Methodological Answer : Iterative computational design (Rosetta, FoldX) re-engineers maltose-binding proteins into zinc sensors, revealing adaptive mutations that enhance metal affinity while suppressing vestigial substrate interactions . Phylogenetic analysis of glycosyl hydrolase family 65 (GH65) sequences (BLASTp, E-value < 1e-10) identifies conserved catalytic residues (e.g., Asp-His-Glu triad) across bacterial and fungal homologs . Cryo-EM or X-ray crystallography (2.0–3.5 Å resolution) resolves conformational changes during substrate epimerization, with molecular docking (AutoDock Vina) predicting transition-state stabilization .

Methodological Notes

  • Data Validation : Use ANOVA (p<0.05p < 0.05) for kinetic studies and partial least squares (PLS) regression for multivariate spectral data (e.g., HPTLC-maltose profiles) .
  • Contradictions : EC classification discrepancies (e.g., EC 5.1.3.- for this compound vs. EC 5.1.3.3 for galactose 1-epimerase) highlight the need for sequence-specific functional validation .
  • Avoided Sources : Commercial methodologies (e.g., ) were excluded per guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.